Gorlic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h2,4,11,14,17H,1,3,5-10,12-13,15-16H2,(H,19,20)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADKGDBMULSEAC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCCCCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C=C1)CCCCCC/C=C/CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-31-8 | |

| Record name | GORLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Gorlic Acid: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid is a naturally occurring cyclopentenyl fatty acid, a unique class of lipids characterized by a terminal cyclopentene (B43876) ring.[1] Historically, it is known as a constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of leprosy.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is chemically known as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[3] Its structure consists of an 18-carbon chain with a cis double bond at the 6th position and a terminal cyclopentene ring.

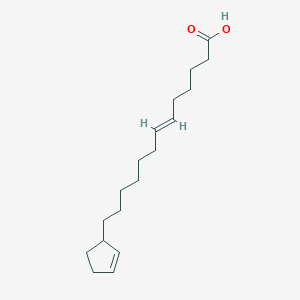

Below is a visualization of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₂ | [3] |

| Molecular Weight | 278.43 g/mol | [3] |

| CAS Number | 502-31-8 | [4] |

| IUPAC Name | (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid | [3] |

| Melting Point | 6 °C | |

| Boiling Point | 232.5 °C at 10 mmHg | |

| Appearance | Optically active liquid |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Chaulmoogra Oil

This protocol is adapted from historical methods for the separation of fatty acids from chaulmoogra oil.

Objective: To isolate and purify this compound from chaulmoogra oil.

Methodology:

-

Saponification:

-

Reflux a known quantity of chaulmoogra oil with an excess of 2M ethanolic potassium hydroxide (B78521) for 2 hours to saponify the triglycerides.

-

-

Extraction of Fatty Acids:

-

After cooling, dilute the reaction mixture with water and acidify with 6M hydrochloric acid to precipitate the free fatty acids.

-

Extract the fatty acids with diethyl ether. Wash the ether extract with water until neutral, and then dry over anhydrous sodium sulfate.

-

-

Fractional Crystallization:

-

Evaporate the diethyl ether to obtain the crude fatty acid mixture.

-

Dissolve the mixture in a minimal amount of hot 80% ethanol (B145695).

-

Allow the solution to cool slowly to induce fractional crystallization. The solid, higher-melting point fatty acids (chaulmoogric and hydnocarpic acids) will crystallize first.

-

Filter the crystals and retain the mother liquor, which is enriched in the lower-melting point this compound.

-

-

Purification by Distillation:

-

Esterify the fatty acids in the mother liquor by refluxing with an excess of ethanol and a catalytic amount of sulfuric acid.

-

Fractionally distill the resulting ethyl esters under reduced pressure. Collect the fraction corresponding to the boiling point of ethyl gorlate.

-

Saponify the collected ethyl gorlate fraction and re-acidify to obtain purified this compound.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound using GC-MS.[5][6]

Objective: To identify and quantify this compound in a sample.

Methodology:

-

Derivatization (Esterification):

-

Convert the carboxylic acid group of this compound to its methyl ester (FAME) for improved volatility. This can be achieved by heating the sample with a solution of BF₃ in methanol (B129727) or with acidic methanol.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., HP-5MS).[4]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Injection: Inject the derivatized sample in splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).[4]

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.[5]

-

-

Data Analysis:

-

Identify the peak corresponding to methyl gorlate based on its retention time and mass spectrum, which will show a characteristic fragmentation pattern.

-

Quantify the amount of this compound by comparing the peak area to that of an internal standard.

-

In Vitro Anti-Mycobacterial Activity Assay

This protocol is based on methods used to assess the activity of chaulmoogra acids against Mycobacterium leprae.[7]

Objective: To determine the in vitro anti-mycobacterial activity of this compound.

Methodology:

-

Bacterial Culture:

-

Use a suitable Mycobacterium species, such as Mycobacterium smegmatis as a surrogate for the non-culturable M. leprae, or a susceptible strain of M. tuberculosis.

-

Grow the bacteria in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a serial dilution of this compound in the culture medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the mycobacteria.

-

Include positive (bacteria with no drug) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific Mycobacterium species.

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[8]

-

In Vitro Anti-Inflammatory Activity Assay

This protocol utilizes the inhibition of bovine serum albumin (BSA) denaturation as a measure of anti-inflammatory activity.[9][10][11]

Objective: To evaluate the in vitro anti-inflammatory potential of this compound.

Methodology:

-

Reaction Mixture Preparation:

-

Induction of Denaturation:

-

Heat the reaction mixtures at 72°C for 5 minutes.[11]

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.[11]

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.[9]

-

Biological Activities and Potential Signaling Pathways

The primary reported biological activities of this compound and other cyclopentenyl fatty acids are their anti-mycobacterial and anti-inflammatory effects.

Anti-Leprosy Activity

The historical use of chaulmoogra oil for leprosy points to the anti-mycobacterial properties of its constituent fatty acids, including this compound.[2] Studies on chaulmoogra acids have demonstrated their ability to inhibit the multiplication of Mycobacterium leprae in a mouse footpad infection model.[7] The proposed mechanism of action involves the disruption of the mycobacterial cell wall, which is rich in lipids.[8]

Anti-Inflammatory Activity

Cyclopentenone prostaglandins, which share a similar cyclopentenone ring structure, are known to exert anti-inflammatory effects through the direct inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway.[12] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[1][13]

Below is a diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound remains a molecule of interest due to its unique chemical structure and its historical association with the treatment of leprosy. While modern antibiotics have largely replaced chaulmoogra oil, the study of its active constituents, such as this compound, may provide valuable insights for the development of new anti-mycobacterial and anti-inflammatory agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this fascinating fatty acid. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in modern medicine.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lhncbc.nlm.nih.gov [lhncbc.nlm.nih.gov]

- 3. This compound | C18H30O2 | CID 51351687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. metbio.net [metbio.net]

- 6. Gas chromatography-mass spectrometry of mycolic acids as a tool in the identification of medically important coryneform bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effect of ursolic acid on the inhibition of Mycobacterium tuberculosis and its cell wall mycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]

- 10. Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

- 12. scilit.com [scilit.com]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Gorlic Acid: A Technical Guide to its Discovery, Properties, and Biological Significance

Abstract

Gorlic acid, a cyclopentenyl fatty acid derived from the seeds of Hydnocarpus species, has a long history rooted in traditional medicine, particularly in the treatment of leprosy. This technical guide provides a comprehensive overview of this compound, detailing its discovery, physicochemical properties, and known biological activities. The document summarizes quantitative data, outlines experimental methodologies for its isolation, and explores its interactions with cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on this compound.

Introduction: Discovery and Historical Context

This compound is a key constituent of Chaulmoogra oil, a fixed oil extracted from the seeds of trees belonging to the Hydnocarpus genus.[1][2] Historically, Chaulmoogra oil was one of the earliest and most effective treatments for leprosy (Hansen's disease), with its use dating back centuries in traditional Indian and Chinese medicine. The therapeutic properties of the oil were largely attributed to its unique composition of cyclopentenyl fatty acids, including hydnocarpic acid, chaulmoogric acid, and this compound.[1][2]

The etymology of "this compound" can be traced to "gorli oil," another name for Chaulmoogra oil, with the "-ic" suffix denoting its acidic nature.[3] Early scientific investigations in the late 19th and early 20th centuries focused on isolating and identifying the active components of Chaulmoogra oil, leading to the characterization of this compound and its counterparts. These fatty acids were found to possess bactericidal properties against Mycobacterium leprae, the causative agent of leprosy.[4]

Physicochemical Properties of this compound

This compound, with the IUPAC name (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid, is an unsaturated fatty acid with a distinctive cyclic structure.[5] Its chemical formula is C₁₈H₃₀O₂.

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 278.43 | g/mol | [6] |

| CAS Registry Number | 502-31-8 | - | [6] |

| Melting Point | 6 | °C | [6] |

| Boiling Point | 232.5 | °C | [6] |

| Density | 0.9436 @ 25 °C | g/cm³ | [6] |

| logP (Octanol-Water Partition Coefficient) | 5.494 | - | [4] |

| Water Solubility (log10ws) | -5.82 | mol/L | [4] |

Experimental Protocols

Isolation of this compound from Chaulmoogra Oil

A detailed protocol for the isolation of this compound from Chaulmoogra oil involves the initial saponification of the oil, followed by the separation of fatty acids and subsequent fractional distillation of their ethyl esters.

Methodology:

-

Saponification: The Chaulmoogra oil is saponified by refluxing with an alcoholic solution of potassium hydroxide. This process hydrolyzes the triglycerides into glycerol (B35011) and the potassium salts of the fatty acids.

-

Liberation of Free Fatty Acids: The resulting soap solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the free fatty acids. The fatty acid mixture is then washed with water to remove any remaining salts and glycerol.

-

Separation of Solid and Liquid Acids: The mixture of fatty acids is dissolved in 80% ethyl alcohol and cooled to crystallize the solid fatty acids (chaulmoogric and hydnocarpic acids), which are then separated by filtration. This compound remains in the liquid fraction.

-

Esterification: The liquid fatty acid fraction is esterified by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid to produce ethyl gorlate.

-

Fractional Distillation: The ethyl esters are subjected to fractional distillation under reduced pressure. Ethyl gorlate, being one of the components, is collected as a specific fraction based on its boiling point.

-

Hydrolysis of Ethyl Gorlate: The purified ethyl gorlate is then hydrolyzed using an alkali (e.g., sodium hydroxide) followed by acidification to yield pure this compound.

Biological Activity and Signaling Pathways

While historical use points to its antibacterial properties, contemporary research has begun to explore the potential of this compound in other therapeutic areas, including cancer. It has been suggested that this compound may act as an inhibitor of kinase proteins.[7]

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While the specific kinases targeted by this compound are not yet fully elucidated, its potential as a kinase inhibitor suggests it may interfere with signaling pathways that control cell growth, proliferation, and survival.

A general experimental workflow to screen for kinase inhibition by this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Glycolic acid(79-14-1) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycolic acid(79-14-1) 1H NMR [m.chemicalbook.com]

- 7. Gallic acid(149-91-7) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide on the Natural Sources of Gorlic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Gorlic acid, a cyclopentenyl fatty acid with noted biological activities. The document details its primary plant origins, quantitative data on its abundance, methodologies for its extraction and analysis, and its biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring unsaturated fatty acid characterized by a cyclopentene (B43876) ring in its structure. It is primarily found in the seed oils of various plants belonging to the family Achariaceae (formerly Flacourtiaceae), particularly within the Hydnocarpus genus. These trees are native to Southeast Asia and parts of India.

The most well-documented natural sources of this compound are the seeds of the following species:

-

Hydnocarpus wightiana : Commonly known as the Chaulmoogra tree, the oil from its seeds is a significant source of this compound.

-

Hydnocarpus anthelminthica : The seeds of this species also yield an oil rich in cyclopentenyl fatty acids, including this compound.

-

Hydnocarpus kurzii : This species is another primary source of Chaulmoogra oil and, consequently, this compound.

-

Carpotroche brasiliensis : Native to Brazil, the seeds of this plant contain oil with a notable concentration of this compound and other cyclopentenyl fatty acids.

The oil extracted from the seeds of these plants is commonly referred to as Chaulmoogra oil or Gorli oil .

Quantitative Data of this compound in Natural Sources

The concentration of this compound in Chaulmoogra oil can vary depending on the specific plant species, geographical location, and extraction method. The following table summarizes the reported quantitative data for this compound in Chaulmoogra oil from Hydnocarpus species.

| Natural Source | Plant Part | Active Compound | Concentration Range (%) | Reference(s) |

| Hydnocarpus species (general) | Seed Oil (Chaulmoogra Oil) | This compound | 1.4 - 25 | [1] |

| Oncoba echinata (Gorli Oil) | Seed Oil | This compound | 14.7 | [2] |

Experimental Protocols

While a specific, standardized protocol for the extraction, isolation, and quantification of this compound is not extensively detailed in a single source, a general workflow can be compiled from methodologies described for the analysis of cyclopentenyl fatty acids in Hydnocarpus seed oils.

Extraction of Chaulmoogra Oil from Hydnocarpus Seeds

Objective: To extract the crude oil containing this compound from Hydnocarpus seeds.

Methodology:

-

Seed Preparation: Mature seeds of Hydnocarpus species are collected, de-shelled, and dried to reduce moisture content. The dried kernels are then ground into a fine powder.

-

Oil Extraction: The powdered seed material is subjected to cold pressing to expel the oil. This method is preferred to avoid thermal degradation of the fatty acids. Alternatively, solvent extraction using a non-polar solvent like n-hexane can be employed in a Soxhlet apparatus for exhaustive extraction.

-

Solvent Removal: If solvent extraction is used, the solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude Chaulmoogra oil.

-

Purification of Crude Oil: The crude oil can be purified by washing with a dilute alkali solution to remove free fatty acids, followed by washing with hot water to remove soaps. The oil is then dried over anhydrous sodium sulfate (B86663) and filtered.

Isolation and Quantification of this compound

Objective: To isolate and quantify this compound from the extracted Chaulmoogra oil. This typically involves the conversion of fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Saponification and Esterification (Preparation of FAMEs):

-

A known amount of the extracted oil is saponified by refluxing with a solution of potassium hydroxide (B78521) in methanol.

-

The non-saponifiable matter is removed by extraction with diethyl ether.

-

The aqueous soap solution is then acidified with hydrochloric acid to liberate the free fatty acids.

-

The free fatty acids are extracted with diethyl ether, and the solvent is evaporated.

-

The resulting fatty acid mixture is then esterified to form fatty acid methyl esters (FAMEs) by refluxing with a solution of 1% sulfuric acid in methanol.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and identification of the FAMEs.

-

Column: A polar capillary column, such as a Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm), is suitable for the separation of FAMEs.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at elevated temperatures (e.g., 250°C) to ensure volatilization of the FAMEs.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).

-

Identification: The identification of the this compound methyl ester is based on its retention time and comparison of its mass spectrum with reference spectra in a mass spectral library (e.g., NIST).

-

Quantification: Quantification is achieved by integrating the peak area of the this compound methyl ester and comparing it to the peak area of an internal standard added in a known concentration. The percentage of this compound is then calculated relative to the total fatty acid content.

-

Biosynthesis of this compound

The biosynthesis of this compound and other cyclopentenyl fatty acids in plants of the Achariaceae family follows a unique pathway that does not start from acetyl-CoA in the same manner as straight-chain fatty acids. The proposed pathway involves the following key steps:

-

Precursor Molecule: The biosynthesis is initiated from the non-proteinogenic amino acid, cyclopentenylglycine .

-

Conversion to Aleprolic Acid: Cyclopentenylglycine undergoes transamination and oxidative decarboxylation to form aleprolic acid ((2-Cyclopentenyl)carboxylic acid).

-

Chain Elongation: Aleprolic acid then serves as a primer for fatty acid synthase, which catalyzes the sequential addition of two-carbon units from malonyl-CoA, leading to the elongation of the aliphatic side chain.

-

Formation of this compound: Through this chain elongation process, various cyclopentenyl fatty acids, including this compound, are synthesized.

Caption: Biosynthesis of this compound from Cyclopentenylglycine.

Signaling Pathways and Biological Activity

The primary historical and scientifically validated biological activity of cyclopentenyl fatty acids, including this compound, is their antimicrobial effect, particularly against Mycobacterium leprae, the causative agent of leprosy. The proposed mechanism of action involves the disruption of the bacterial cell wall and interference with essential metabolic processes.

More recent research has suggested potential anti-inflammatory properties of these compounds. While the precise molecular mechanisms are still under investigation, it is hypothesized that cyclopentenyl fatty acids may interact with key inflammatory signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways. However, direct experimental evidence confirming the interaction of this compound with these or other specific signaling pathways is currently limited in the scientific literature. Further research is required to elucidate the detailed molecular mechanisms underlying the biological activities of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Hydnocarpus seeds.

Caption: General workflow for this compound extraction and analysis.

Conclusion

References

The Biosynthesis of Gorlic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorlic acid, a cyclopentenyl fatty acid, is a significant component of the seed oils of various plants in the Flacourtiaceae family, notably those used in traditional medicine. Understanding its biosynthetic pathway is crucial for potential applications in drug development and biotechnology. This document provides a detailed overview of the current understanding of this compound biosynthesis, outlining the key precursor molecules, proposed enzymatic steps, and the experimental evidence that has shaped this knowledge. While the complete enzymatic machinery has yet to be fully characterized, this guide synthesizes the available information to present a coherent model of this unique metabolic pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound and other cyclopentenyl fatty acids is a specialized metabolic pathway that diverges from the conventional fatty acid synthesis. The pathway commences with a non-proteinogenic amino acid, cyclopentenylglycine, and proceeds through the formation of a key intermediate, aleprolic acid, which then serves as a primer for subsequent chain elongation.

The currently accepted biosynthetic pathway for this compound is as follows:

-

Initiation with Cyclopentenylglycine: The pathway originates with cyclopentenylglycine, a non-proteinogenic amino acid.

-

Formation of Aleprolic Acid: Cyclopentenylglycine is converted into (2-cyclopentenyl)carboxylic acid, commonly known as aleprolic acid. This conversion is hypothesized to occur via transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation. However, the specific enzymes catalyzing these steps have not yet been isolated and characterized.

-

Chain Elongation: Aleprolic acid functions as a starter molecule for the fatty acid synthase (FAS) complex. It is activated, likely to its acyl-CoA or acyl-ACP derivative, and then undergoes sequential chain elongation through the addition of two-carbon units derived from malonyl-CoA. This process is analogous to the elongation of straight-chain fatty acids.

-

Formation of Cyclopentenyl Fatty Acids: Each cycle of elongation involves a condensation, reduction, dehydration, and a second reduction reaction, catalyzed by a fatty acid elongase (FAE) system. The addition of multiple C2 units to the aleprolic acid primer leads to the synthesis of a homologous series of cyclopentenyl fatty acids with varying chain lengths. This compound (13-(cyclopent-2-en-1-yl)tridec-6-enoic acid) is one of the major products of this pathway in certain plant species.

The diagram below illustrates the proposed biosynthetic pathway of this compound.

Quantitative Data

The abstracts of the foundational studies on this compound biosynthesis suggest the use of radiolabeled precursors to trace the pathway. However, specific quantitative data such as enzyme kinetics, substrate concentrations, and reaction yields are not available in these abstracts and the full-text articles could not be retrieved. The following table outlines the types of quantitative data that would be crucial for a complete understanding of the pathway and would be populated from detailed experimental studies.

| Parameter | Description | Expected Data Type | Significance |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for the enzymes involved in transamination, decarboxylation, and each step of the elongation cycle. | Numerical values (e.g., µM, µmol/min/mg protein) | Provides insights into enzyme efficiency, substrate affinity, and potential rate-limiting steps in the pathway. |

| Substrate & Product Concentrations | In vivo and in vitro concentrations of cyclopentenylglycine, aleprolic acid, and various cyclopentenyl fatty acid intermediates. | Numerical values (e.g., µg/g tissue, mM) | Helps to understand the metabolic flux and regulation of the pathway. |

| Incorporation Rates of Radiolabeled Precursors | Percentage of radiolabeled precursors (e.g., [1-14C]acetate, [1-14C]aleprolic acid, cyclopentenyl-[2-14C]glycine) incorporated into this compound and other fatty acids over time. | Percentage (%) or specific activity (e.g., dpm/µmol) | Confirms the precursor-product relationships and provides a measure of the biosynthetic activity under different conditions. |

| Fatty Acid Composition | Relative abundance of this compound and other cyclopentenyl fatty acids in the seed oil of Hydnocarpus anthelminthica and other relevant species. | Percentage (%) of total fatty acids | Establishes the prevalence of this compound as a final product of the pathway. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classical biochemical techniques, primarily using radiolabeled tracers in plant tissues. Below are detailed methodologies for key experiments, synthesized from general protocols for studying fatty acid biosynthesis in plants, as the specific protocols from the original this compound research were not available.

Radiolabeling Studies with Plant Tissues

Objective: To trace the incorporation of precursors into this compound and other cyclopentenyl fatty acids.

Materials:

-

Developing seeds of Hydnocarpus anthelminthica or Caloncoba echinata.

-

Radiolabeled precursors: [1-¹⁴C]acetate, [1-¹⁴C]aleprolic acid, cyclopentenyl-[2-¹⁴C]glycine.

-

Incubation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.4 M sucrose).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Tissue Preparation: Fresh, developing seeds are harvested and sliced into thin sections (approximately 0.5 mm).

-

Incubation: The seed slices are incubated in the incubation buffer containing a known concentration and specific activity of the radiolabeled precursor. The incubation is carried out in a shaking water bath at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

-

Termination of Reaction: The incubation is stopped by adding a solution of chloroform (B151607):methanol (2:1, v/v) to the tissue slices, which also initiates the lipid extraction process.

-

Lipid Extraction: The tissue is homogenized in the chloroform:methanol mixture. The homogenate is then filtered, and the lipid-containing chloroform layer is separated by centrifugation after the addition of a salt solution (e.g., 0.9% NaCl).

-

Saponification and Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified using alcoholic KOH to release the fatty acids. The free fatty acids are then methylated using a reagent such as BF₃-methanol to produce FAMEs.

-

Analysis: The FAMEs are separated by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC). The radioactivity in the fractions corresponding to this compound and other fatty acids is quantified using a liquid scintillation counter.

Enzyme Assays for Fatty Acid Elongase (FAE)

Objective: To measure the activity of the enzyme complex responsible for the chain elongation of aleprolic acid.

Materials:

-

Microsomal fraction isolated from developing seeds of a cyclopentenyl fatty acid-producing plant.

-

Substrates: Aleprolyl-CoA (or [1-¹⁴C]aleprolic acid + ATP and Coenzyme A), malonyl-CoA, NADPH, NADH.

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2).

Procedure:

-

Enzyme Preparation: A microsomal fraction is prepared from the seed homogenate by differential centrifugation.

-

Assay Mixture: The reaction mixture contains the microsomal fraction, aleprolyl-CoA, [2-¹⁴C]malonyl-CoA, NADPH, and NADH in the assay buffer.

-

Reaction: The reaction is initiated by the addition of the enzyme preparation and incubated at a specific temperature for a set time.

-

Termination and Analysis: The reaction is stopped, and the lipids are extracted and saponified. The resulting fatty acids are methylated and analyzed by radio-GLC or radio-TLC to quantify the amount of radiolabeled elongated fatty acids.

The following diagram outlines a general experimental workflow for tracing the this compound biosynthesis pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound, originating from cyclopentenylglycine and proceeding via aleprolic acid and subsequent chain elongation, provides a fascinating example of specialized lipid metabolism in plants. While the general framework of this pathway has been established through radiotracer studies, a significant amount of research is still required to fully elucidate the molecular details.

Future research should focus on:

-

Identification and Characterization of Enzymes: The enzymes responsible for the conversion of cyclopentenylglycine to aleprolic acid and the specific fatty acid elongase components need to be identified, isolated, and characterized. This will involve techniques such as protein purification, gene cloning, and heterologous expression.

-

Regulatory Mechanisms: Understanding how the this compound biosynthetic pathway is regulated at the genetic and biochemical levels will be crucial for any potential metabolic engineering efforts.

-

Elucidation of Stereochemistry: The stereochemistry of the cyclopentenyl ring is critical for the biological activity of this compound. The enzymatic control of this stereochemistry during biosynthesis is an important area for investigation.

A comprehensive understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant biochemistry but also open up new avenues for the production of this and related cyclopentenyl fatty acids for therapeutic and industrial applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Gorlic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid, is a significant component of chaulmoogra oil, which has been historically used in the treatment of leprosy.[1][2] Its unique chemical structure, featuring a cyclopentene (B43876) ring, sets it apart from common fatty acids and is believed to be responsible for its biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Physical and Chemical Properties of this compound

This compound is systematically known as (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid. Its physical and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C18H30O2 | [Source of Molecular Formula] |

| Molecular Weight | 278.43 g/mol | [Source of Molecular Weight] |

| CAS Number | 502-31-8 | [Source of CAS Number] |

| Appearance | Not specified in provided results | |

| Melting Point | 6 °C | [Source of Melting Point] |

| Boiling Point | 232.5 °C | [Source of Boiling Point] |

| Density | 0.9436 g/cm³ at 25 °C | [Source of Density] |

| Property | Value | Reference |

| Solubility in Chloroform | Soluble | [Source of Solubility] |

| Solubility in Dichloromethane | Soluble | [Source of Solubility] |

| Solubility in DMSO | Soluble | [Source of Solubility] |

| Storage Temperature | -20°C | [Source of Storage Temperature] |

Experimental Protocols

Detailed methodologies for the extraction, purification, and analysis of this compound are crucial for its further investigation. The following protocols are based on established methods for fatty acid research.

Extraction of this compound from Hydnocarpus wightiana Seeds

This protocol outlines a standard Soxhlet extraction method for obtaining the fatty acid-rich oil from Hydnocarpus wightiana seeds.

Materials and Equipment:

-

Dried Hydnocarpus wightiana seeds

-

Grinder or mill

-

Soxhlet extraction apparatus

-

Cellulose (B213188) thimble

-

n-Hexane (or other suitable organic solvent)

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Sample Preparation: Grind the dried Hydnocarpus wightiana seeds into a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a portion of the ground seed powder and place it into a cellulose thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing n-hexane, and a condenser.

-

Extraction: Heat the n-hexane in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the seed powder. The solvent will extract the oil and, once the solvent level in the extraction chamber reaches the top of the siphon tube, the solvent and extracted oil will be siphoned back into the flask. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[3]

-

Solvent Evaporation: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the extract by removing the n-hexane using a rotary evaporator to obtain the crude seed oil containing this compound and other fatty acids.

-

Storage: Store the extracted oil at a low temperature in an airtight container to prevent oxidation.

Purification of this compound by Urea (B33335) Adduction

Urea adduction is a common method for separating saturated and unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, while unsaturated fatty acids like this compound remain in the liquid phase.[4][5][6]

Materials and Equipment:

-

Crude Hydnocarpus wightiana seed oil

-

Urea

-

Stirring hot plate

-

Crystallizing dish

-

Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

-

Separatory funnel

-

n-Hexane

-

Dilute HCl

-

Saturated NaCl solution

Procedure:

-

Saponification (Optional but recommended): To improve separation, first saponify the oil to obtain free fatty acids. This can be done by refluxing the oil with an ethanolic potassium hydroxide (B78521) solution. After saponification, acidify the mixture to liberate the free fatty acids.

-

Urea Solution Preparation: Prepare a saturated solution of urea in methanol or ethanol by heating and stirring.

-

Complex Formation: Add the fatty acid mixture to the hot urea solution and stir until a clear, homogeneous solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath for several hours to promote the crystallization of urea-saturated fatty acid adducts.

-

Filtration: Separate the crystalline adducts from the liquid filtrate (which contains the unsaturated fatty acids, including this compound) by vacuum filtration.

-

Recovery of Unsaturated Fatty Acids:

-

Wash the filtrate with acidified water (dilute HCl) to remove any dissolved urea.

-

Extract the unsaturated fatty acids from the filtrate using n-hexane in a separatory funnel.

-

Wash the hexane (B92381) layer with a saturated NaCl solution to remove any remaining impurities.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Evaporate the hexane using a rotary evaporator to obtain the purified unsaturated fatty acid fraction enriched with this compound.

-

Spectroscopic Analysis of this compound

The following are generalized protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids. For GC analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).[7][8]

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Dissolve a small amount of the purified this compound fraction in a solution of BF3-methanol (boron trifluoride-methanol).

-

Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes) to complete the esterification.

-

After cooling, add water and extract the FAMEs with n-hexane.

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

The resulting solution containing this compound methyl ester is ready for GC-MS analysis.

GC-MS Parameters (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound.[9][10][11]

Sample Preparation:

-

Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

NMR Parameters (Example):

-

Spectrometer: 400 MHz or higher.

-

¹H NMR: Acquire standard 1D proton spectra. Key signals to observe would be the olefinic protons of the cyclopentene ring and the fatty acid chain, the allylic protons, the methylene (B1212753) protons, and the carboxylic acid proton.

-

¹³C NMR: Acquire proton-decoupled 1D carbon spectra. This will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon, olefinic carbons, and aliphatic carbons.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals.

c. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.[12][13][14][15]

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

FTIR Parameters (Example):

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Key Bands to Observe:

-

Broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

-

C=O stretch from the carboxylic acid group (~1710 cm⁻¹).

-

C=C stretch from the alkene groups (~1650 cm⁻¹).

-

C-H stretches from the alkyl chain and cyclopentene ring (~3000-2850 cm⁻¹).

-

Signaling Pathways and Biological Activity

While the precise molecular mechanisms of this compound are not fully elucidated, its known biological activities, particularly its anti-leprosy and anti-inflammatory effects, suggest its involvement in specific signaling pathways. Much of the current understanding is extrapolated from studies on chaulmoogra oil and other related fatty acids.

Anti-Leprosy Mechanism

The historical use of chaulmoogra oil in treating leprosy points to the direct antimicrobial activity of its constituent fatty acids, including this compound, against Mycobacterium leprae.[1][2] One proposed mechanism is the interference with the bacterium's metabolic pathways.

Proposed Mechanism: Interference with Biotin (B1667282) Synthesis/Utilization

It has been suggested that the cyclopentenyl fatty acids in chaulmoogra oil may act as antagonists to biotin, an essential coenzyme for fatty acid synthesis in mycobacteria. The structural similarity between the cyclopentene ring of this compound and a portion of the biotin molecule could lead to competitive inhibition of enzymes involved in biotin synthesis or utilization, thereby disrupting the construction of the mycobacterial cell wall.[16]

Anti-Inflammatory Signaling Pathway

The anti-inflammatory properties of many fatty acids are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. While direct evidence for this compound is limited, it is plausible that it shares similar mechanisms with other unsaturated fatty acids.[3][17][18][19]

Potential Mechanism: Inhibition of the NF-κB Pathway

Inflammatory stimuli can activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for TNF-α and IL-6. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Potential as a Kinase Inhibitor and Apoptosis Inducer

Some fatty acids have been shown to act as kinase inhibitors and can induce apoptosis in cancer cells.[20][21][22] While specific targets for this compound have not been identified, its unique structure makes it a candidate for further investigation in this area. Apoptosis induction by fatty acids can occur through various signaling cascades, often involving the mitochondria.[23][24][25][26]

Generalized Apoptosis Induction Pathway

Fatty acids can induce cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

References

- 1. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ila.ilsl.br [ila.ilsl.br]

- 3. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. [PDF] Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jasco-global.com [jasco-global.com]

- 15. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijdvl.com [ijdvl.com]

- 17. researchgate.net [researchgate.net]

- 18. Gallic acid improved inflammation via NF-κB pathway in TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Gallic acid targets acute myeloid leukemia via Akt/mTOR-dependent mitochondrial respiration inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Oil A induces apoptosis of pancreatic cancer cells via caspase activation, redistribution of cell cycle and GADD expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gorlic Acid: Properties, and Putative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorlic acid, a cyclopentenyl fatty acid, is a constituent of chaulmoogra oil, which has been historically used in traditional medicine. This technical guide provides a summary of the known properties of this compound, including its Chemical Abstracts Service (CAS) number and molecular formula. Due to the limited availability of detailed experimental data in the public domain, this document also discusses general methodologies for the extraction of related compounds and explores potential signaling pathways based on the activities of structurally and functionally similar molecules.

Core Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 502-31-8 | |

| Molecular Formula | C₁₈H₃₀O₂ | |

| Molecular Weight | 278.43 g/mol | |

| IUPAC Name | (6Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid | |

| Canonical SMILES | C1C--INVALID-LINK--CCCCCC/C=C\CCCCC(=O)O | |

| Appearance | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Experimental Protocols

General Extraction and Purification Workflow for Cyclopentenyl Fatty Acids from Chaulmoogra Oil

The following represents a generalized workflow for the isolation of cyclopentenyl fatty acids, including this compound, from their natural source, Hydnocarpus wightiana seeds.

Putative Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways modulated by this compound have not been extensively elucidated in the available scientific literature. However, based on the known anti-inflammatory and potential anticancer properties of other fatty acids and natural compounds, a hypothetical mechanism of action can be proposed. It is critical to note that the following pathway is speculative and requires experimental validation for this compound.

Many natural compounds with anti-inflammatory and anticancer effects are known to modulate key signaling cascades such as the NF-κB and MAPK pathways. These pathways are central regulators of inflammation, cell proliferation, and apoptosis.

Hypothetical Anti-Inflammatory Signaling Pathway for this compound

The following diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects, based on pathways commonly modulated by other bioactive lipids.

An In-Depth Technical Guide on the Biological Role of Gallic Acid in Plants

Disclaimer: Initial research indicates a significant lack of scientific literature regarding the biological role of "Gorlic acid" in plants. It is plausible that this is a lesser-known compound or a potential misspelling of a more extensively studied plant acid. This guide will therefore focus on Gallic Acid , a structurally similar and well-researched phenolic compound with profound biological significance in the plant kingdom. This pivot is based on the high likelihood of user interest in this related, well-documented molecule.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a pivotal secondary metabolite ubiquitously found across the plant kingdom.[1] As a potent antioxidant and signaling molecule, it plays a crucial role in various physiological and developmental processes, including growth regulation, defense against herbivores and pathogens, and mitigation of abiotic stress.[2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and signaling pathways of gallic acid in plants, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of Gallic Acid

The primary route for gallic acid biosynthesis in plants is through the shikimate pathway.[5][6] While several pathways have been proposed, the most widely accepted mechanism involves the dehydrogenation of 3-dehydroshikimic acid, an intermediate of the shikimate pathway.[7][8][9]

The key enzymatic step is catalyzed by shikimate dehydrogenase (SDH) , which facilitates the conversion of 3-dehydroshikimate to gallic acid.[5]

Physiological Roles and Quantitative Effects

Gallic acid exhibits a wide array of physiological effects in plants, from influencing growth and development to mediating responses to environmental stressors.

Regulation of Plant Growth and Development

Gallic acid has a dual, concentration-dependent effect on plant growth, particularly on root elongation.[10] Low concentrations can stimulate growth, while higher concentrations are often inhibitory.[10] This regulation is primarily mediated through its interaction with auxin signaling pathways.[10][11][12]

Table 1: Quantitative Effects of Exogenous Gallic Acid on Arabidopsis thaliana Primary Root Elongation

| Gallic Acid Concentration | Primary Root Length (% of Control) at 5 Days Post-Germination | Primary Root Length (% of Control) at 7 Days Post-Germination |

| 1 µM | 112.98% | 114.69% |

| 50 µM | 80.06% | 79.65% |

| 100 µM | 72.60% | 73.80% |

| 200 µM | 52.32% | 57.86% |

| 500 µM | 37.01% | 35.37% |

Data sourced from a study on Arabidopsis thaliana.[10]

Table 2: Endogenous Gallic Acid Content in Arabidopsis thaliana

| Treatment | Endogenous Gallic Acid Content (µg/g) at 5 Days Post-Germination | Endogenous Gallic Acid Content (µg/g) at 7 Days Post-Germination |

| Control | 0.069 ± 0.001 | 0.129 ± 0.002 |

| 200 µM Gallic Acid | 9.019 ± 0.107 | 8.351 ± 0.024 |

Data sourced from a study on Arabidopsis thaliana.[10]

Role in Plant Defense

Gallic acid is a key component of the plant's chemical defense system. It can act as a feeding deterrent to herbivores and exhibits antimicrobial and insecticidal properties.[2] Exogenous application of gallic acid has been shown to induce direct defense responses in plants.[2]

Table 3: Effect of Exogenous Gallic Acid on Tea Plant (Camellia sinensis) Defense Against Ectropis obliqua Larvae

| Treatment | Larval Weight Gain (% of Control) at 9 Days | Larval Weight Gain (% of Control) at 13 Days |

| Gallic Acid | 85.2% | 73.2% |

Data sourced from a study on Camellia sinensis.[2]

Mitigation of Abiotic Stress

Gallic acid plays a significant role in enhancing plant tolerance to abiotic stresses such as salinity and osmotic stress.[3][4][13] It functions as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage.[3][4]

Table 4: Effects of Gallic Acid on Antioxidant Enzyme Activity in Salt-Stressed Rice (Oryza sativa)

| Treatment | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Peroxidase (POX) Activity | Ascorbate Peroxidase (APX) Activity |

| NaCl | Increased | Increased | Increased | Increased |

| NaCl + Gallic Acid | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

Qualitative summary of data from a study on Oryza sativa.[13]

Table 5: Effect of Gallic Acid on Wheat (Triticum aestivum) Growth under Salinity Stress

| Treatment | Shoot Length | Shoot Fresh Weight | Shoot Dry Weight |

| Control | No significant change | No significant change | No significant change |

| Salinity | Decreased | Decreased | Decreased |

| Salinity + Gallic Acid | Increased (compared to salinity alone) | Increased (compared to salinity alone) | Increased (compared to salinity alone) |

Qualitative summary of data from a study on Triticum aestivum.[14]

Signaling Pathways

Gallic acid is not merely a passive defense compound; it actively participates in and modulates key plant signaling pathways.

Interaction with Auxin Signaling

Excessive gallic acid inhibits primary root growth by modulating auxin transport and signaling.[10][11] It has been shown to down-regulate the expression of auxin efflux carriers (PIN proteins) and stabilize the auxin-responsive repressor protein AXR3/IAA17, thereby dampening auxin signaling.[10][11]

Activation of Jasmonic Acid (JA) Signaling

Exogenous application of gallic acid can induce plant defense responses by activating the jasmonic acid (JA) signaling pathway.[2] This leads to the up-regulation of JA-responsive genes and the accumulation of defense-related secondary metabolites.

Experimental Protocols

Quantification of Gallic Acid in Plant Tissues

Method 1: High-Performance Liquid Chromatography (HPLC) [15][16]

-

Extraction:

-

Homogenize 1-5 g of fresh or lyophilized plant tissue in 80% methanol.

-

Sonicate the mixture for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 4 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid is commonly used. A typical isocratic mobile phase is water:acetonitrile:acetic acid (88:10:2, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a gallic acid standard.

-

Calculate the concentration in the plant extract by comparing the peak area to the standard curve.

-

Method 2: UV-Visible Spectrophotometry (Folin-Ciocalteu Method for Total Phenolics) [17]

This method provides an estimation of the total phenolic content, with results often expressed as gallic acid equivalents (GAE).

-

Extraction: Prepare a methanolic extract of the plant material as described for HPLC.

-

Reaction:

-

Mix 0.5 mL of the plant extract with 2.5 mL of 0.2 N Folin-Ciocalteu reagent.

-

After 5 minutes, add 2 mL of 7.5% sodium carbonate (Na₂CO₃) solution.

-

Incubate the mixture in the dark at room temperature for 2 hours.

-

-

Measurement:

-

Measure the absorbance of the resulting blue color at 760 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of gallic acid.

-

Express the total phenolic content as mg of GAE per gram of dry weight.

-

Assay for Gallic Acid-Induced Stress Tolerance

-

Plant Growth and Treatment:

-

Grow seedlings (e.g., rice, wheat) hydroponically or in a suitable growth medium.

-

Impose stress conditions (e.g., 150 mM NaCl for salt stress).

-

Treat a subset of stressed plants with a specific concentration of gallic acid (e.g., 250 µM).

-

-

Physiological Measurements:

-

Measure growth parameters such as root and shoot length, and fresh and dry weight.

-

Determine relative water content (RWC) and chlorophyll (B73375) content.

-

-

Biochemical Assays:

-

Measure lipid peroxidation by quantifying malondialdehyde (MDA) content.

-

Assay the activity of antioxidant enzymes (SOD, CAT, APX, GR) using established spectrophotometric methods.

-

Workflow for Analyzing Gallic Acid's Effect on Auxin Signaling

Conclusion

Gallic acid is a multifaceted molecule in plants, acting as a crucial regulator of growth and a key mediator of defense and stress responses. Its biosynthesis via the shikimate pathway and its intricate interactions with major hormonal signaling networks, such as auxin and jasmonic acid, underscore its importance in plant fitness and adaptation. A thorough understanding of the mechanisms of action of gallic acid not only provides fundamental insights into plant biology but also opens avenues for its application in agriculture and the development of novel therapeutic agents.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. Frontiers | Exogenous Application of Gallic Acid Induces the Direct Defense of Tea Plant Against Ectropis obliqua Caterpillars [frontiersin.org]

- 3. The effects of gallic acid on the membrane proteome and antioxidant system of wheat plants under salt stress [uwcscholar.uwc.ac.za]

- 4. Improving the effects of salt stress by β-carotene and gallic acid using increasing antioxidant activity and regulating ion uptake in Lepidium sativum L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gallic Acid Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Pathways of Gallic Acid [jstage.jst.go.jp]

- 8. Phenol biosynthesis in higher plants. Gallic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gallic acid regulates primary root elongation via modulating auxin transport and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gallic acid regulates primary root elongation via modulating auxin transport and signal transduction [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 16. researchgate.net [researchgate.net]

- 17. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]

A Technical Guide to Gorlic Acid and its Role in Chaulmoogra Oil

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chaulmoogra oil, historically the primary therapeutic agent against leprosy, owes its activity to a unique class of cyclopentenyl fatty acids. Among these, Gorlic acid is a key unsaturated constituent alongside its saturated counterparts, hydnocarpic and chaulmoogric acids. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, its quantitative relationship within Chaulmoogra oil, and the experimental protocols for its isolation. Furthermore, it explores the proposed biosynthetic pathways and the historical and modern understanding of its mechanism of action against Mycobacterium leprae. The information is presented to support further research and drug development efforts based on these natural products.

Introduction

For centuries, oil extracted from the seeds of trees belonging to the Hydnocarpus genus, notably Hydnocarpus wightiana, was the cornerstone of treatment for leprosy (Hansen's disease).[1][2] This therapeutic efficacy is attributed to its unique composition, which is rich in cyclopentenyl fatty acids.[1] These compounds, particularly hydnocarpic acid, chaulmoogric acid, and the unsaturated this compound, were found to be strongly bactericidal against M. leprae.[3][4] While the advent of sulfone drugs and modern multidrug therapies has replaced Chaulmoogra oil as a primary treatment, the unique structure and biological activity of its constituent acids, especially this compound, remain a subject of scientific interest for the development of novel antimicrobial agents.[3][5]

Physicochemical Properties of this compound

This compound is an unsaturated fatty acid distinguished by a terminal cyclopentenyl ring and a cis double bond in its aliphatic chain. Its systematic IUPAC name is (Z)-13-[(1R)-cyclopent-2-en-1-yl]tridec-6-enoic acid.[6]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₂ | [6][7][8][9] |

| Molar Mass | 278.43 g/mol | [6][7][8][9] |

| Melting Point | 6 °C | [7] |

| Boiling Point | 232.5 °C (at 13 mmHg) | [7] |

| Density | 0.9436 g/cm³ (at 25 °C) | [7] |

| CAS Registry Number | 502-31-8 | [7][8] |

Quantitative Composition of Chaulmoogra Oil

Chaulmoogra oil is a complex mixture of glycerides. The fatty acid profile is dominated by the unique cyclopentenyl fatty acids which constitute up to 80% of the total fatty acid fraction.[10] The relative abundance of these acids can vary between different Hydnocarpus species.

Table 2: Representative Fatty Acid Composition of Chaulmoogra Oil (Hydnocarpus wightiana)

| Fatty Acid | Chemical Name | Percentage Range (%) |

| Chaulmoogric Acid | (1S)-2-Cyclopentene-1-tridecanoic acid | 20.0 – 40.0 |

| Hydnocarpic Acid | (1R)-2-Cyclopentene-1-undecanoic acid | 15.0 – 30.0 |

| This compound | (E)-13-cyclopent-2-en-1-yltridec-6-enoic acid | 12.0 – 35.0 |

| Palmitic Acid | Hexadecanoic acid | 4.0 – 12.0 |

| Palmitoleic Acid | (9Z)-Hexadec-9-enoic acid | 4.0 – 10.0 |

| Oleic Acid | (9Z)-Octadec-9-enoic acid | 3.0 – 8.0 |

| Myristic Acid | Tetradecanoic acid | < 1.0 |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | 1.0 – 3.0 |

| Source: Data compiled from multiple sources providing typical ranges.[4][5][11][12] |

Experimental Protocols

Extraction and Preparation of Free Fatty Acids

The initial step involves extracting the crude oil from the seeds, followed by hydrolysis to liberate the constituent fatty acids.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. CHAULMOOGRA OIL- Hydnocarpus oil. | PPTX [slideshare.net]

- 5. natureinbottle.com [natureinbottle.com]

- 6. This compound | C18H30O2 | CID 51351687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound [webbook.nist.gov]

- 9. usbio.net [usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydnocarpus wightianus [medbox.iiab.me]

- 12. rjpponline.org [rjpponline.org]

The Efficacy of Gorlic Acid in Traditional Medicine: A Technical Review

An in-depth exploration of the historical application, phytochemical properties, and therapeutic potential of Gorlic acid, a key constituent of Chaulmoogra oil, in the treatment of infectious diseases.

Introduction

For centuries, traditional medicine systems, particularly in Southeast Asia and India, have utilized natural resources to combat a myriad of ailments. Among these, the use of Chaulmoogra oil, derived from the seeds of the Hydnocarpus species, stands as a prominent example of historical pharmacognosy, primarily in the arduous fight against leprosy (Hansen's disease).[1][2] While the oil as a whole was the traditional remedy, modern analytical techniques have identified its constituent fatty acids as the active principles. This technical guide focuses on this compound, a significant cyclopentenyl fatty acid within Chaulmoogra oil, elucidating its traditional context, physicochemical properties, and the scientific basis for its historical therapeutic applications.[3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview to inform contemporary research and development efforts.

Traditional Preparation and Application of Chaulmoogra Oil

The traditional use of this compound is intrinsically linked to the administration of Chaulmoogra oil. Historical accounts from Ayurvedic and traditional Chinese medicine detail the use of this oil for various skin afflictions, with leprosy being the most notable.[1][4] The preparation of the oil was a meticulous process, beginning with the harvesting of mature fruits from trees such as Hydnocarpus wightiana and Taraktogenos kurzii.[4]

Traditional Oil Extraction Workflow

The extracted oil was administered both topically and orally.[5] Oral administration was often challenging due to the oil's acrid taste and tendency to cause nausea.[6] For topical application, it was sometimes mixed with other substances like butter to create a more palatable and absorbable concoction.[1]

Physicochemical Properties and Composition of Chaulmoogra Oil

This compound is one of several cyclopentenyl fatty acids that constitute the active components of Chaulmoogra oil. These unique fatty acids are characterized by a five-membered carbon ring at the terminus of the fatty acid chain.

| Component | Typical Percentage Composition (%) | Molecular Formula | Key Characteristics |

| Hydnocarpic Acid | 48 - 50% | C₁₆H₂₈O₂ | Major cyclopentenyl fatty acid, strongly bactericidal.[3][7] |

| Chaulmoogric Acid | 27 - 34% | C₁₈H₃₂O₂ | Another key cyclopentenyl fatty acid with antimicrobial properties.[3][7] |

| This compound | 12% | C₁₈H₃₀O₂ | An unsaturated analogue of chaulmoogric acid, contributing to the oil's therapeutic effects.[7] |

| Palmitic Acid | 4 - 6% | C₁₆H₃₂O₂ | Common saturated fatty acid.[3][7] |

| Oleic Acid | ~12% | C₁₈H₃₄O₂ | Common monounsaturated fatty acid.[3] |

Table 1: Typical Fatty Acid Composition of Chaulmoogra Oil from Taraktogenos kurzii.[3][7]

Experimental Protocols

Solvent Extraction of Chaulmoogra Oil (Laboratory Scale)

A common laboratory method for extracting Chaulmoogra oil for analytical purposes involves solvent extraction, which offers a higher yield compared to traditional cold pressing.

Solvent Extraction Workflow

-

Sample Preparation: Dried seeds of Hydnocarpus species are finely ground to increase the surface area for extraction.

-

Extraction: The ground material is macerated in a suitable organic solvent, such as hexane or petroleum ether, for a period of 24-48 hours with occasional agitation.

-

Filtration: The mixture is then filtered to separate the solid plant material from the solvent containing the dissolved oil.

-

Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude Chaulmoogra oil.[4]

-

Purification (Optional): The crude oil can be further purified by degumming, neutralization, and bleaching to remove impurities.[4]

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

To quantify the percentage of this compound and other fatty acids, the extracted oil is typically derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

-

Saponification and Esterification: The oil is saponified with a methanolic solution of potassium hydroxide, followed by esterification with a catalyst such as boron trifluoride in methanol.

-

Extraction of FAMEs: The resulting FAMEs are extracted with a non-polar solvent like hexane.

-

GC-MS Analysis: The FAMEs are then injected into a gas chromatograph coupled with a mass spectrometer. The separation of different FAMEs is achieved on a capillary column, and their identification and quantification are based on their retention times and mass spectra compared to known standards.[8]

Mechanism of Action: The Anti-Leprosy Effect

The therapeutic effect of Chaulmoogra oil in leprosy is attributed to the ability of its cyclopentenyl fatty acids, including this compound, to interfere with the metabolism and cell wall synthesis of Mycobacterium leprae. While the precise molecular targets are still a subject of research, the proposed mechanism involves the disruption of the mycobacterial cell envelope.

Proposed Mechanism of Action of Cyclopentenyl Fatty Acids

Mycobacterium leprae, like other mycobacteria, possesses a complex cell wall rich in mycolic acids, which are long-chain fatty acids that provide a robust barrier against the host immune system and antimicrobial agents.[9] It is hypothesized that the cyclopentenyl fatty acids from Chaulmoogra oil, due to their unique cyclic structure, interfere with the enzymatic pathways responsible for mycolic acid biosynthesis. This disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to cell lysis and eventual death.[2]

Modern Perspectives and Future Directions

While the advent of multidrug therapy in the 1940s rendered Chaulmoogra oil obsolete as a primary treatment for leprosy, the study of its active components, including this compound, remains relevant.[5] The rise of antibiotic resistance in various pathogenic bacteria necessitates the exploration of novel antimicrobial agents. The unique structure and mechanism of action of cyclopentenyl fatty acids present a promising avenue for the development of new therapeutics.

Further research is warranted to:

-

Elucidate the specific molecular targets of this compound within Mycobacterium species.

-

Investigate the synergistic effects of this compound with existing antibiotics.

-

Explore the potential of this compound and its derivatives against other pathogenic microorganisms.

Conclusion

This compound, as a key constituent of Chaulmoogra oil, holds a significant place in the history of medicine. Its traditional use in the treatment of leprosy, though now surpassed by modern antibiotics, provides a compelling example of nature-derived therapeutics. A thorough understanding of its historical application, chemical properties, and mechanism of action, as outlined in this technical guide, can serve as a valuable foundation for future research into novel antimicrobial agents. The legacy of Chaulmoogra oil and its active components, including this compound, continues to inspire the scientific community in the ongoing quest for effective treatments for infectious diseases.

References

- 1. lhncbc.nlm.nih.gov [lhncbc.nlm.nih.gov]

- 2. Hydnocarpus: an ethnopharmacological, phytochemical and pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pharmaacademias.com [pharmaacademias.com]

- 5. Leprosy - evolution of the path to eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. the ongoing saga of minouette: Chemist Alice Ball, chaulmoogra and the first effective method for treating leprosy [minouette.blogspot.com]

- 7. ellemental.com [ellemental.com]

- 8. researchgate.net [researchgate.net]